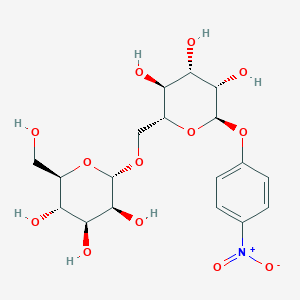

4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside

描述

Synthesis Analysis

The synthesis of 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside involves multiple steps, including condensation reactions, deprotection processes, and sometimes the introduction of functional groups to increase specificity for certain biological targets. For instance, Reichert (1979) demonstrated the synthesis of crystalline 2-O-alpha-D-mannopyranosyl-beta-D-mannopyranose octaacetate through condensation, followed by fusion with p-nitrophenol and deacetylation to obtain the desired mannobioside (Reichert, 1979).

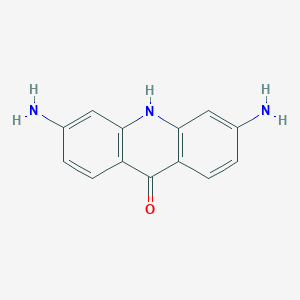

Molecular Structure Analysis

The molecular structure of glycosides like 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside is crucial for their biological activity. Advanced spectroscopic methods, including 13C-n.m.r., have been utilized to establish and analyze the structures of such compounds. For example, Srivastava and Hindsgaul (1985) used 1H-, 31P-, and 13C-n.m.r. spectroscopy to confirm the structures of synthesized glycosides, providing insights into their conformational preferences (Srivastava & Hindsgaul, 1985).

Chemical Reactions and Properties

Chemical reactions involving 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside are diverse, ranging from phosphorylation and glycosylation to more complex enzymatic reactions. The specific chemical properties of the compound, such as reactivity towards various reagents or enzymes, play a significant role in its potential applications. G. N. Sando and E. Karson (1980) explored the chemical synthesis and characterization of a related glycoside for studies on the fibroblast lysosomal enzyme recognition system, highlighting the compound's role in biological processes (Sando & Karson, 1980).

科学研究应用

Synthesis and Chemical Properties

- The synthesis of 4-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside has been a subject of research for several decades. Reichert (1979) synthesized crystalline 2-O-alpha-D-mannopyranosyl-beta-D-mannopyranose octaacetate and 6-O-alpha-D-Mannopyranosyl-alpha-D-mannopyranose octaacetate, which were essential in producing the 4-nitrophenyl alpha-D-mannobiosides (Reichert, 1979).

Enzymatic and Biological Studies

- The binding kinetics of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside to concanavalin A was studied by Williams et al. (1978), highlighting its potential for understanding carbohydrate-protein interactions (Williams et al., 1978).

Structural Analysis

- The structure and conformational analysis of derivatives of 4-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside have been a focus in carbohydrate chemistry. Ekborg and Glaudemans (1985) synthesized and characterized various derivatives, providing insights into their chemical structures (Ekborg & Glaudemans, 1985).

Synthetic Antigens

- The compound has been utilized in the synthesis of synthetic antigens. Khan, Piskorz, and Matta (1994) synthesized related di- and trisaccharides, expanding the understanding of antigenic carbohydrate structures (Khan, Piskorz, & Matta, 1994).

Pharmaceutical Research

- The applications in pharmaceutical research, particularly in the development of FimH antagonists for urinary tract infections, have been explored. Abgottspon et al. (2010) developed an assay to screen FimH antagonists using alpha-D-mannopyranosides, indicating the compound's relevance in microbial adhesion studies (Abgottspon et al., 2010).

属性

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCYUJSLZREARS-LFVZYRDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40993487 | |

| Record name | 4-Nitrophenyl 6-O-hexopyranosylhexopyranosido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside | |

CAS RN |

72647-96-2 | |

| Record name | 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072647962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 6-O-hexopyranosylhexopyranosido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。